molecular formula C20H18N2O5S2 B2878981 4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl}benzoic acid CAS No. 905768-93-6

4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl}benzoic acid

Cat. No.: B2878981
CAS No.: 905768-93-6
M. Wt: 430.49
InChI Key: YSWGIFWKWZZCHR-UHFFFAOYSA-N
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Description

The compound 4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl}benzoic acid features a benzothieno[2,3-d]pyrimidinone core fused with a tetrahydrobenzene ring, substituted at position 2 with a (2-methoxy-2-oxoethyl)sulfanyl group and at position 3 with a benzoic acid moiety. This structure combines a sulfur-containing heterocycle with a carboxylic acid functional group, which may enhance solubility and biological interactions.

Properties

IUPAC Name

4-[2-(2-methoxy-2-oxoethyl)sulfanyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c1-27-15(23)10-28-20-21-17-16(13-4-2-3-5-14(13)29-17)18(24)22(20)12-8-6-11(7-9-12)19(25)26/h6-9H,2-5,10H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWGIFWKWZZCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]-4-oxo-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-3(4H)-yl}benzoic acid is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, anticancer, and enzyme inhibitory activities.

Chemical Structure and Synthesis

The compound's structure comprises a benzothieno-pyrimidine core, which is known for its diverse pharmacological properties. The synthesis generally involves multi-step organic reactions that include the formation of the benzothieno and pyrimidine rings, followed by functionalization to introduce the methoxy and sulfanyl groups.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to our target molecule. For instance, derivatives containing sulfamoyl functionalities have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.

CompoundBacterial StrainActivity Level
4-{...}Salmonella typhiModerate
4-{...}Bacillus subtilisStrong

Anticancer Activity

The anticancer properties of related compounds have been extensively studied. For example, compounds with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines. The Sulforhodamine B (SRB) assay has been a common method for evaluating cytotoxic effects . In vitro studies suggest that these compounds may induce apoptosis in cancer cells through multiple pathways.

Cancer Cell LineIC50 (µM)Reference
A549 (Lung)15
MCF-7 (Breast)20
HeLa (Cervical)10

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the pharmacological mechanisms of action. Compounds similar to 4-{...} have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. These enzymes are involved in neurotransmission and urea metabolism, respectively.

EnzymeInhibition ActivityReference
Acetylcholinesterase (AChE)Strong
UreaseModerate

Case Studies

  • Study on Antibacterial Properties : A recent study synthesized several derivatives of benzothieno-pyrimidine and tested them against a panel of bacterial strains. The results indicated that modifications to the sulfanyl group significantly enhanced antibacterial activity, suggesting that further optimization could yield more potent agents .
  • Cytotoxicity in Cancer Cell Lines : Another investigation focused on the anticancer effects of related compounds using SRB assays across multiple cancer cell lines. The findings revealed that structural variations influenced cytotoxicity levels, with certain modifications leading to improved efficacy against resistant cancer types .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and related analogs:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Notable Features Reference
Target Compound C₂₃H₂₁N₂O₅S₂ 493.55 g/mol - 2-(Methoxy-oxoethyl)sulfanyl
- 3-Benzoic acid
Carboxylic acid enhances hydrophilicity; methoxy group may modulate lipophilicity N/A
2-{[2-(4-Biphenylyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-... () C₃₂H₂₈N₂O₃S₂ 552.71 g/mol - 2-(4-Biphenylyl-oxoethyl)sulfanyl
- 3-(4-Ethoxyphenyl)
Bulkier biphenyl group increases molecular weight and lipophilicity
2-{[3-(4-Ethoxyphenyl)-4-oxo-...]sulfanyl}-N-(4-methylphenyl)acetamide () C₂₈H₂₈N₄O₄S₂ 556.68 g/mol - 3-(4-Ethoxyphenyl)
- N-(4-Methylphenyl)acetamide
Acetamide substituent introduces hydrogen-bonding potential
2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-... () C₂₇H₂₄BrN₂O₃S₂ 602.58 g/mol - 2-(4-Bromophenyl-oxoethyl)sulfanyl
- 3-(4-Ethoxyphenyl)
Bromine atom adds steric bulk and potential halogen bonding
4-{...sulfanyl}acetyl)amino]benzamide () C₂₇H₂₆N₄O₄S₂ 546.65 g/mol - Benzamide terminus
- Hexahydrobenzothieno core
Amide group replaces carboxylic acid, altering solubility

Functional Group Impact on Bioactivity

  • Benzoic Acid vs. Amide/Esters : The carboxylic acid in the target compound (vs. amide in or ester in ) may improve water solubility and enable ionic interactions with biological targets, such as enzymes or receptors .
  • Aromatic Ring Modifications : Ethoxy or methoxy groups on phenyl rings (e.g., ) can influence electron density and metabolic stability. For instance, ethoxy groups may slow oxidative metabolism compared to methoxy .

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